![molecular formula C8H6BrNO B1272177 2-(2-Bromophenoxy)acetonitrile CAS No. 90004-90-3](/img/structure/B1272177.png)
2-(2-Bromophenoxy)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of diethoxyphosphoryl groups , reactions with nucleophiles , and lipase-catalyzed transesterification . While these methods do not directly apply to the synthesis of 2-(2-Bromophenoxy)acetonitrile, they provide insight into the types of reactions that could potentially be adapted for its synthesis. For example, the use of nucleophiles in acetonitrile could be a starting point for designing a synthetic route for this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction . These studies provide information on the arrangement of atoms within a molecule and the interactions between molecules in the solid state. For 2-(2-Bromophenoxy)acetonitrile, similar analytical techniques could be employed to determine its crystal structure and intermolecular interactions.
Chemical Reactions Analysis
The abstracts describe various chemical reactions involving acetonitrile and phenol derivatives. For instance, acetonitrile can be used as a solvent for the hydroxylation of phenols , and it can also participate in electrophilic aromatic substitution reactions as seen in the synthesis of 2-(2-hydroxyphenyl)acetonitriles . These reactions highlight the reactivity of the phenyl ring and the nitrile group, which would be relevant for understanding the chemical behavior of 2-(2-Bromophenoxy)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(2-Bromophenoxy)acetonitrile can be inferred from the behavior of methyl-substituted phenols in acetonitrile and the electrochemical properties of phenols . These studies suggest that the presence of substituents on the phenyl ring can significantly affect the compound's reactivity and interaction with solvents. The bromine atom and nitrile group in 2-(2-Bromophenoxy)acetonitrile would likely influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.
Scientific Research Applications
Synthesis and Catalytic Applications
2-(2-Bromophenoxy)acetonitrile is involved in various synthesis processes. For instance, it reacts with phenols under carbon monoxide pressure in the presence of palladium catalysts to produce 3-phenoxy-1,3-dihydro-1-isobenzofuranones, a class of compounds with high yields and significance in chemical synthesis (Cho, Baek, & Shim, 1999). Additionally, its role in the synthesis of (3-benzylbenzofuran-2-yl)(phenyl)methanones through a one-pot domino process involving Sonogashira coupling and carbanion-yne cyclization has been demonstrated (Kishore & Satyanarayana, 2022).
Molecular Studies and Electrochemistry
In molecular studies, 2-(2-Bromophenoxy)acetonitrile has been utilized in the formation of specific compounds. For instance, its reaction with hydrogen cyanide leads to the formation of (2-bromophenyl)(hydroxy)acetonitrile, which has been studied for its crystal structure, exhibiting intermolecular hydrogen bonding (Betz, Betzler, & Klüfers, 2007). In electrochemistry, it is used in various studies, such as in the polarographic method to study complex formation in solutions, which can involve interactions between halide ions and lithium cation or acids in acetonitrile (Hojo, Nagai, Hagiwara, & Imai, 1987).
Chemical Reactions and Photolysis
2-(2-Bromophenoxy)acetonitrile is involved in various chemical reactions. For example, its photolysis in acetonitrile leads to the formation of β-bromopropiophenones, demonstrating a 1,2-Br shift reaction which is a part of eco-friendly organic synthesis due to its solvent-free nature (An, Moon, & Park, 2018).
Applications in Polymer Chemistry
In the field of polymer chemistry, 2-(2-Bromophenoxy)acetonitrile is used in SET-LRP (Single Electron Transfer Living Radical Polymerization) processes in mixtures of acetonitrile with water, proving its utility in the synthesis of polymers (Enayati, Jezorek, Smail, Monteiro, & Percec, 2016).
Safety and Hazards
2-(2-Bromophenoxy)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), and harmful in contact with skin (H312). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-(2-bromophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBGABMQPZLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370163 | |
Record name | 2-(2-bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)acetonitrile | |
CAS RN |
90004-90-3 | |
Record name | 2-(2-bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(2-Bromophenoxy)acetonitrile in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones?
A1: 2-(2-Bromophenoxy)acetonitrile serves as a crucial building block in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [] The synthetic strategy involves a domino reaction initiated by an intermolecular Sonogashira coupling between 2-(2-Bromophenoxy)acetonitrile and various terminal acetylenes. This coupling is followed by an intramolecular 5-exo-dig carbanion-yne cyclization, ultimately leading to the formation of the desired (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The presence of the bromine atom in 2-(2-Bromophenoxy)acetonitrile is essential for the initial Sonogashira coupling reaction.
Q2: What are the advantages of using this synthetic approach over other methods for synthesizing substituted benzofurans?
A2: The research highlights several advantages of this synthetic pathway: []
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